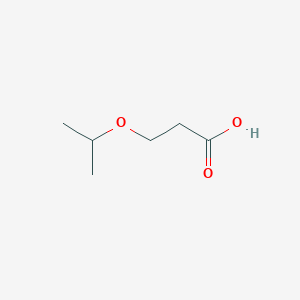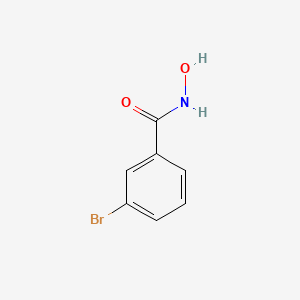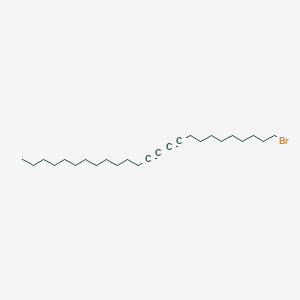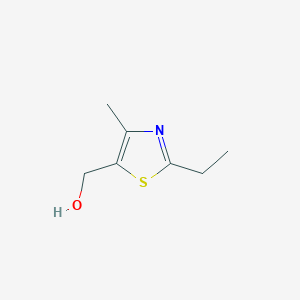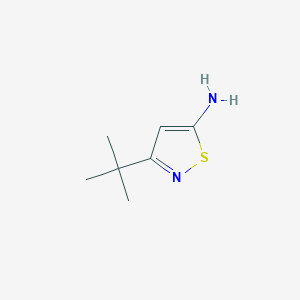
3-Aminobenzoato de bencilo
Descripción general
Descripción
Benzyl 3-aminobenzoate is an organic compound with the molecular formula C14H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with benzyl alcohol, and an amino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Benzyl 3-aminobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Benzyl 3-aminobenzoate, like other benzoate compounds, primarily targets the nervous system . It acts on nerve endings and nerve trunks, blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Mode of Action
Benzyl 3-aminobenzoate binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . By reducing the passage of sodium ions through the sodium ion channel, it affects the membrane potential and blocks the conduction of nerve impulses . This reduces the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
It’s known that 3-aminobenzoate is involved in various microbial natural product assembly lines . For instance, the 5-hydroxy form of 3-aminobenzoate is the starter unit for ansa-bridged rifamycins, ansamitocins, and geldanamycins .
Pharmacokinetics
Benzyl 3-aminobenzoate is a pseudopeptide, which means it has an amide bond and contains both amino acids and peptide bonds . It is composed of three subunits, each with a different function . The first subunit binds to the bile acid receptor in the liver and prevents the excretion of bile acids . This suggests that Benzyl 3
Análisis Bioquímico
Biochemical Properties
Benzyl 3-aminobenzoate plays a significant role in various biochemical reactions. It interacts with enzymes such as 3-aminobenzoate 6-monooxygenase, which catalyzes the hydroxylation of 3-aminobenzoate to 5-aminosalicylate . This enzyme contains a non-covalent but tightly bound flavin adenine dinucleotide (FAD) as the prosthetic group and uses NADH as an external electron donor. The interaction between benzyl 3-aminobenzoate and 3-aminobenzoate 6-monooxygenase is crucial for the degradation of 3-aminobenzoate in certain bacterial strains .
Cellular Effects
Benzyl 3-aminobenzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways involved in cell growth and differentiation. Additionally, benzyl 3-aminobenzoate can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of benzyl 3-aminobenzoate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, benzyl 3-aminobenzoate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are fundamental to understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl 3-aminobenzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzyl 3-aminobenzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can impact the overall effects of the compound in in vitro and in vivo studies . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of benzyl 3-aminobenzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At high doses, benzyl 3-aminobenzoate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in preclinical and clinical studies.
Metabolic Pathways
Benzyl 3-aminobenzoate is involved in several metabolic pathways. It is metabolized by enzymes such as 3-aminobenzoate 6-monooxygenase, which converts it to 5-aminosalicylate . This metabolic pathway is essential for the degradation and detoxification of benzyl 3-aminobenzoate in biological systems. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is vital for elucidating the compound’s biological functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of benzyl 3-aminobenzoate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments . The distribution of benzyl 3-aminobenzoate can affect its localization and biological activity, influencing its overall effects on cellular function . Studying these transport and distribution mechanisms is essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
Benzyl 3-aminobenzoate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, benzyl 3-aminobenzoate can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism . Understanding the subcellular localization of benzyl 3-aminobenzoate is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-aminobenzoate typically involves the esterification of 3-aminobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-aminobenzoic acid+benzyl alcoholacid catalystbenzyl 3-aminobenzoate+water
Industrial Production Methods: In an industrial setting, the production of benzyl 3-aminobenzoate can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of a suitable solvent, such as toluene or dichloromethane, to dissolve the reactants and facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitrobenzyl 3-aminobenzoate.
Reduction: Benzyl 3-aminobenzyl alcohol.
Substitution: Various substituted benzyl 3-aminobenzoates depending on the substituent introduced.
Comparación Con Compuestos Similares
Benzyl 3-aminobenzoate can be compared with other similar compounds, such as:
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzocaine: A local anesthetic used in various medical applications.
Para-aminobenzoic acid: A precursor in the synthesis of folic acid and used in sunscreens.
Uniqueness: Benzyl 3-aminobenzoate is unique due to its specific structure, which combines the properties of both benzyl esters and aminobenzoic acids. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
benzyl 3-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQHIZMMDWDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572683 | |
| Record name | Benzyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80787-43-5 | |
| Record name | Benzyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 3-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
